molecular formula C12H9NO4 B11877846 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Katalognummer: B11877846
Molekulargewicht: 231.20 g/mol
InChI-Schlüssel: IMPUHKVVHXYHKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and synthetic organic chemistry. This compound is part of the quinolone family, which is renowned for its broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aromatic amines with diethyl malonate in the presence of a catalyst like triethylamine . The reaction is carried out in diphenyl ether, leading to the formation of the quinoline core structure.

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient methodologies. For instance, a green and efficient synthetic methodology has been developed for the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives, which can be adapted for the production of this compound . This method involves multi-stepped, one-pot, flow chemistry, and metal-catalyzed reactions to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the acetyl group.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as an HIV-1 integrase inhibitor, it prevents the integration of viral DNA into the host genome by binding to the integrase enzyme . This inhibition disrupts the replication cycle of the virus, thereby exerting its antiviral effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific acetyl substitution at the 8-position, which imparts distinct chemical reactivity and biological activity. This substitution allows for unique interactions with molecular targets, making it a valuable compound in drug development and synthetic chemistry .

Eigenschaften

Molekularformel

C12H9NO4

Molekulargewicht

231.20 g/mol

IUPAC-Name

8-acetyl-4-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C12H9NO4/c1-6(14)7-3-2-4-8-10(7)13-5-9(11(8)15)12(16)17/h2-5H,1H3,(H,13,15)(H,16,17)

InChI-Schlüssel

IMPUHKVVHXYHKB-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=CC2=C1NC=C(C2=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.